molecular formula C15H13FN2O2 B14275280 N-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide CAS No. 168272-15-9

N-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide

Cat. No.: B14275280
CAS No.: 168272-15-9
M. Wt: 272.27 g/mol
InChI Key: GPAQDOTXIMCEMU-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, an indole core, and a carboxamide functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the cyclization of appropriate precursors under controlled conditions. The introduction of the fluorophenyl group is achieved through electrophilic aromatic substitution reactions, while the carboxamide group is introduced via amide bond formation reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and reproducibility of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

N-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Research into its pharmacological properties explores its potential as a drug candidate for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

N-(4-Fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl group but differs in the core structure.

    N-(4-Fluorophenyl)-4-piperidinamine: Contains a piperidine ring instead of the indole core.

    4-Fluorofentanyl: An opioid analgesic with a fluorophenyl group, but with a different pharmacological profile.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

CAS No.

168272-15-9

Molecular Formula

C15H13FN2O2

Molecular Weight

272.27 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide

InChI

InChI=1S/C15H13FN2O2/c16-9-4-6-10(7-5-9)18-15(20)11-8-17-12-2-1-3-13(19)14(11)12/h4-8,17H,1-3H2,(H,18,20)

InChI Key

GPAQDOTXIMCEMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CN2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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